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Compound of Interest

Compound Name: CCT239065

Cat. No.: B582679

Cambridge, MA — November 29, 2023 — This technical guide provides an in-depth overview of
the preclinical data for CCT239065, a novel, orally bioavailable small molecule inhibitor of the
V600E mutant BRAF kinase, a key driver in a significant subset of melanomas and other
cancers. The following sections detail the quantitative preclinical data, experimental
methodologies, and the underlying signaling pathway and experimental workflows associated
with the evaluation of CCT239065.

Core Data Summary

The preclinical development of CCT239065 has demonstrated its high potency and selectivity
for the V60OE mutant BRAF kinase. This is reflected in its nanomolar in vitro activity and
significant anti-tumor efficacy in in vivo models.

In Vitro Activity

CCT239065 exhibits potent enzymatic and cellular activity against cancer cells harboring the
BRAF V600E/D mutation. The compound was significantly more selective for mutant BRAF cell
lines compared to those with wild-type BRAF.
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Assay Type Target/Cell Line Mutation Status IC50 / GI50 (pM)
) Recombinant V600E
Enzymatic Assay V600E 0.019 + 0.004
BRAF
Cellular pERK1/2
o WM266.4 Melanoma V600D 0.005 + 0.002
Inhibition
Antiproliferative Assay
WM266.4 Melanoma V600D 0.028 + 0.005
(SRB)
Antiproliferative Assay
COLO205 Colon V600E 0.011 + 0.001
(SRB)
Antiproliferative Assay
HT29 Colon V600E 0.038 +0.01
(SRB)
Antiproliferative Assay
A375 Melanoma V600E 0.014 £ 0.002
(SRB)
Antiproliferative Assay
SKMEL28 Melanoma V600E 0.024 £ 0.003
(SRB)
Antiproliferative Assay .
SW620 Colon Wild-type BRAF >10
(SRB)
Antiproliferative Assay )
CHL-1 Melanoma Wild-type BRAF >10
(SRB)
Antiproliferative Assay .
MCF7 Breast Wild-type BRAF >10

(SRB)

In Vivo Efficacy: Human Tumor Xenograft Models

In preclinical xenograft models using human melanoma cells, oral administration of
CCT239065 led to significant tumor growth inhibition.
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Xenograft Model

Treatment

Tumor Growth

Dosing Schedule e
Inhibition (%)

WM266.4 (BRAF

CCT239065 (10

Once daily, p.o. 75
V600D) mg/kg)
WM266.4 (BRAF CCT239065 (20 _
Once daily, p.o. 95
V600D) mg/kg)
CCT239065 (20 _
A375 (BRAF V600E) Once daily, p.o. 88
mg/kg)
SW620 (Wild-type CCT239065 (20 ) o
Once daily, p.o. Not significant

BRAF)

mg/kg)

Pharmacokinetic Profile

CCT239065 demonstrated favorable pharmacokinetic properties in mice, supporting its

potential for oral administration.

Parameter Value
Oral Bioavailability (F%b) 71
Cmax (20 mg/kg, p.o.) 1.5uM
Tmax (20 mg/kg, p.o.) 2 hours
Terminal Half-life (t1/2) 4 hours

Signaling Pathway and Experimental Workflow
CCT239065 Mechanism of Action: Inhibition of the
MAPK Pathway

CCT239065 targets the constitutively active V600OE mutant BRAF protein, a serine/threonine
kinase in the RAS/RAF/MEK/ERK (MAPK) signaling pathway.[1][2][3] In cancer cells with this
mutation, the pathway is aberrantly activated, leading to uncontrolled cell proliferation and
survival.[1][2] CCT239065 binds to the ATP-binding site of the mutant BRAF kinase, inhibiting
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its activity and preventing the downstream phosphorylation of MEK and subsequently ERK.[4]
[5] This blockade of the MAPK cascade ultimately leads to cell cycle arrest and apoptosis in
BRAF V600E-mutant tumors.[2]
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Caption: CCT239065 inhibits the MAPK signaling pathway.
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In Vivo Xenograft Efficacy Study Workflow

The in vivo efficacy of CCT239065 was evaluated in a human tumor xenograft model. This
workflow outlines the key steps of the study.

1. Human Melanoma
Cell Culture
(e.g., WM266.4)

'

2. Subcutaneous
Implantation into
Immunocompromised Mice

'

3. Tumor Growth to
Palpable Size

i

4. Randomization into
Treatment Groups
(Vehicle vs. CCT239065)

i

5. Daily Oral
Administration of
CCT239065 or Vehicle

'

6. Tumor Volume and
Body Weight Monitoring

i

7. Study Endpoint
(e.g., Predetermined
Tumor Volume)

'

8. Data Analysis:
Tumor Growth Inhibition
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Caption: Workflow for in vivo xenograft efficacy studies.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Recombinant V600E BRAF Enzymatic Assay

The inhibitory activity of CCT239065 against recombinant full-length V600E BRAF was
determined using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
The assay measured the phosphorylation of a biotinylated MEK1 substrate. Varying
concentrations of CCT239065 were pre-incubated with the V60OE BRAF enzyme before the
addition of ATP and the MEK1 substrate. The reaction was allowed to proceed at room
temperature and then stopped. The amount of phosphorylated MEK1 was detected using a
europium-labeled anti-phospho-MEK1/2 antibody and streptavidin-allophycocyanin. The TR-
FRET signal was read on a plate reader, and IC50 values were calculated from the dose-
response curves.

Cellular pERK1/2 Inhibition Assay

WM266.4 melanoma cells, which harbor the V600D BRAF mutation, were seeded in 96-well
plates and allowed to adhere overnight. The cells were then treated with a range of
concentrations of CCT239065 for 6 hours. Following treatment, the cells were lysed, and the
levels of phosphorylated ERK1/2 (pERK1/2) and total ERK1/2 were quantified using an
enzyme-linked immunosorbent assay (ELISA). The ratio of pERK1/2 to total ERK1/2 was
calculated, and the IC50 values were determined from the concentration-response curves.

Antiproliferative Sulforhodamine B (SRB) Assay

The antiproliferative activity of CCT239065 was assessed using the SRB assay. Cancer cell
lines were seeded in 96-well plates and exposed to various concentrations of the compound for
5 days. After the incubation period, the cells were fixed with trichloroacetic acid and stained
with SRB dye. The protein-bound dye was solubilized with a Tris base solution, and the
absorbance was measured at 510 nm. The GI50 values, representing the concentration at
which cell growth was inhibited by 50%, were calculated from the dose-response curves.
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Human Tumor Xenograft Studies

Female athymic nude mice were subcutaneously inoculated with human melanoma cells
(WM266.4 or A375). When the tumors reached a palpable size (approximately 100-150 mms3),
the mice were randomized into treatment and control groups. CCT239065 was formulated in a
vehicle of 1% methylcellulose and administered orally once daily. The control group received
the vehicle alone. Tumor volumes were measured regularly using calipers, and body weights
were monitored as an indicator of toxicity. The study was terminated when the tumors in the
control group reached a predetermined size. Tumor growth inhibition was calculated as the
percentage difference in the mean tumor volume between the treated and control groups.

Pharmacokinetic Analysis

CCT239065 was administered to female BALB/c mice via oral (p.0.) or intravenous (i.v.) routes.
Blood samples were collected at various time points post-administration. Plasma was
separated by centrifugation, and the concentrations of CCT239065 were determined by liquid
chromatography-tandem mass spectrometry (LC-MS/MS). Pharmacokinetic parameters,
including Cmax, Tmax, terminal half-life (t1/2), and oral bioavailability (F%), were calculated
using non-compartmental analysis.

Need Custom Synthesis?
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 To cite this document: BenchChem. [Preclinical Profile of CCT239065: A Potent and
Selective V600OE BRAF Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b582679#cct239065-preclinical-studies]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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